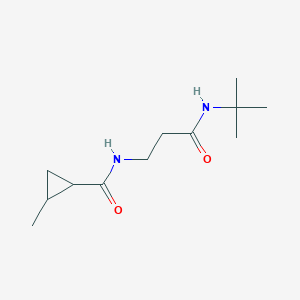
n-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide is a compound that features a tert-butylamino group, a cyclopropane ring, and a carboxamide functional group
Preparation Methods
The synthesis of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and can be performed under solvent-free conditions at room temperature. Another method involves the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides .
Chemical Reactions Analysis
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-tert-butylamides: These compounds share the tert-butylamino group but differ in the rest of the structure.
Cyclopropane carboxamides: These compounds have a cyclopropane ring and a carboxamide group but may lack the tert-butylamino group.
Tertiary butyl esters: These compounds contain a tert-butyl group and an ester functional group instead of an amide
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[3-(tert-butylamino)-3-oxopropyl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-8-7-9(8)11(16)13-6-5-10(15)14-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
WUCNZTZCQFZGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)NCCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















